

Discovery of 5-Bromo-2-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815

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An In-depth Technical Guide to **5-Bromo-2-methyl-3-nitropyridine**

Introduction

5-Bromo-2-methyl-3-nitropyridine is a significant pyridine compound widely utilized as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.^{[1][2]} Its strategic functionalization with a bromine atom, a methyl group, and a nitro group makes it a versatile building block in organic synthesis. This compound is particularly notable for its role as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.^{[1][3][4]}

Physicochemical and Spectroscopic Data

The key physicochemical properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized in the table below, providing a comprehensive overview for researchers. Spectroscopic data, particularly ¹H-NMR, is crucial for its characterization.

Table 1: Physicochemical Properties of **5-Bromo-2-methyl-3-nitropyridine**

Property	Value
CAS Number	911434-05-4[1]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂ [1]
Molecular Weight	217.02 g/mol [1]
Melting Point	38.0 to 42.0 °C[2]
Boiling Point	253 °C[2]
Density	1.709 g/cm ³
Flash Point	107 °C[2][4]
Vapor Pressure	0.0305 mmHg at 25°C[2]
pKa	-0.44±0.20 (Predicted)[2][4]
Refractive Index	1.599[2]
Storage Condition	Inert atmosphere, Room Temperature[2][4]

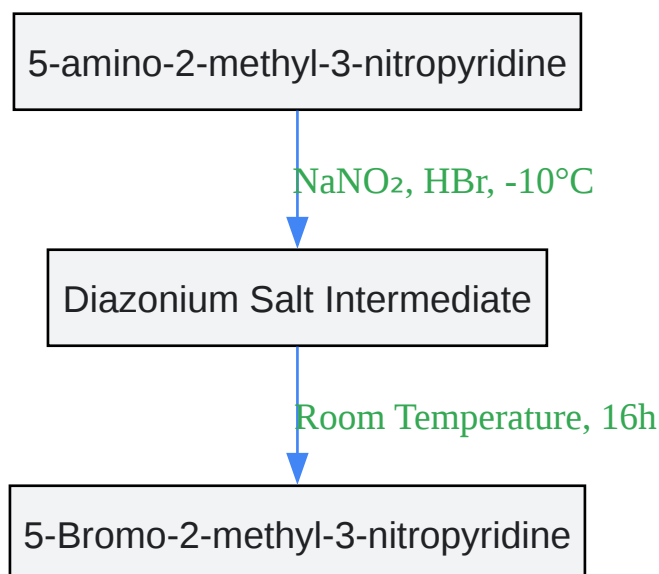
¹H-NMR Data (CDCl₃, 400 MHz): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[3][4]

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of **5-Bromo-2-methyl-3-nitropyridine** have been reported. The following sections detail the key methodologies.

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction.



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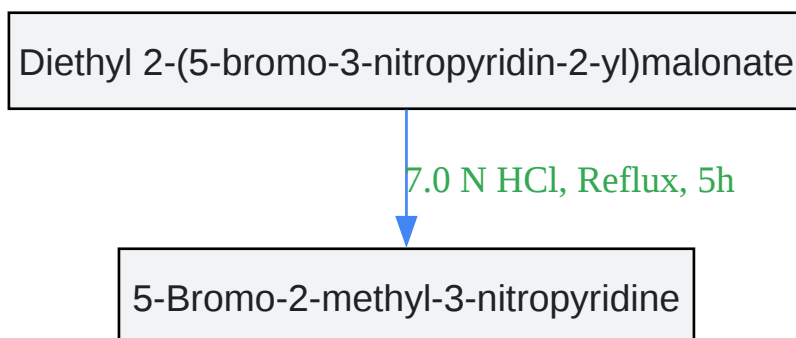
Synthesis via diazotization of an amino precursor.

Experimental Protocol:

- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.
[1]
- Cool the mixture to -10°C using a dry ice/acetone bath.[1]
- Slowly add a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes while stirring.[1]
- After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[1]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]
- Neutralize the reaction mixture with 400 mL of 4 mol·L⁻¹ sodium hydroxide solution.[1]
- Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis involves the hydrolysis and decarboxylation of a malonate ester derivative.



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Synthesis via hydrolysis and decarboxylation.

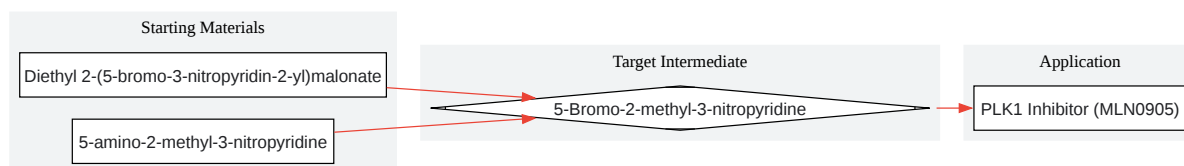
Experimental Protocol:

- Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][4]
- Heat the mixture to reflux for 5 hours.[3][4]
- After completion, cool the reaction to room temperature.[3][4]
- Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to yield the final product (0.7 g, 89.7% yield).[3][4]

Logical Relationship of Synthesis

The synthesis of **5-Bromo-2-methyl-3-nitropyridine** is a key step in the production of more complex molecules, such as the PLK1 inhibitor MLN0905. The logical flow demonstrates its

role as a critical intermediate.



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Role as a key synthetic intermediate.

Conclusion

5-Bromo-2-methyl-3-nitropyridine is a valuable compound in medicinal chemistry and organic synthesis. The detailed synthetic protocols and compiled physicochemical data in this guide provide a comprehensive resource for researchers and drug development professionals. Its established role in the synthesis of targeted cancer therapies underscores its importance in the development of novel pharmaceuticals.

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